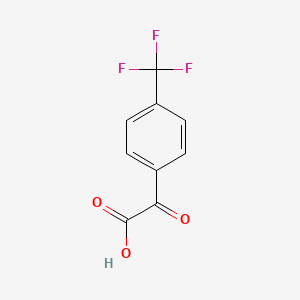
p-Trifluoromethylphenylglyoxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Perfluorocarboxylic Acids in Industrial and Consumer Products
Perfluorocarboxylic acids (PFCAs), such as p-Trifluoromethylphenylglyoxylic acid, have extensive applications in consumer and industrial products. Studies have revealed their presence in human and wildlife blood due to their widespread use in products like food packaging. The research has focused on understanding the dosage-dependent responses in biological systems, such as in male rats, to exposure to perfluorododecanoic acid (PFDoA), a PFCA. These studies demonstrate that PFDoA exposure can lead to hepatic lipidosis, characterized by elevated hepatic triglycerides and decreased serum lipoprotein levels. Transcriptomic changes due to PFDoA exposure corroborate these findings, indicating alterations in fatty acid homeostasis (Ding et al., 2009).
Toxicological Mechanisms of PFDoA
Perfluorododecanoic acid (PFDoA) exhibits significant hepatotoxicity in male rats, as evidenced by research. PFDoA exposure induces changes in genes associated with lipid metabolism and oxidative stress, suggesting a complex interaction with liver function. Studies also suggest that PFDoA affects peroxisome proliferator-activated receptor (PPAR) alpha and gamma, and enzymes like superoxide dismutase (SOD) and catalase (CAT), indicating a multifaceted impact on hepatic systems (Zhang et al., 2008).
Inhibition of Enzymes by PFCA
Research has also shown that PFDoA, like other PFCAs, can inhibit crucial enzymes in rat hepatocytes. This includes the inhibition of long-chain acyl-CoA synthetase (ACS), which is essential for both oxidation and esterification of fatty acids. Such inhibition can significantly impact hepatic lipid metabolism, suggesting a possible causal relationship between PFCA-induced peroxisome proliferation and altered lipid metabolism seen in vivo (Vanden Heuvel et al., 1991).
Lewis Acid Catalysis in Chemical Synthesis
In chemical synthesis, compounds like scandium trifluoromethanesulfonate, related to p-Trifluoromethylphenylglyoxylic acid, act as potent Lewis acid catalysts. They facilitate acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids, significantly enhancing the efficiency of chemical reactions, especially in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Environmental and Health Impacts of PFCA
Studies have shown that exposure to perfluorooctanesulfonate (PFOS), a related PFCA, impacts human health. For instance, serum PFCs are associated with glucose homeostasis and indicators of metabolic syndrome. Investigations into the effects of PFCs on metabolic health and their potential impact on human glucose metabolism are ongoing (Lin et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHHKLWSQKEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Trifluoromethylphenylglyoxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2846565.png)
![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)
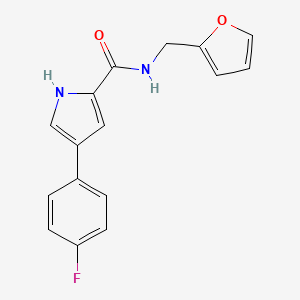
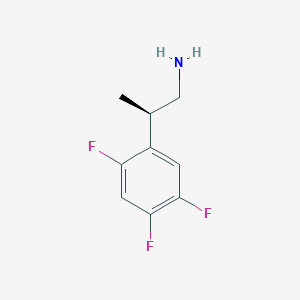
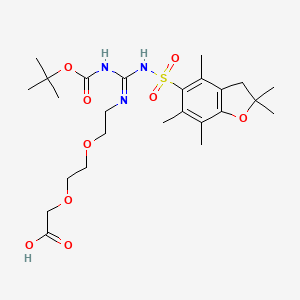
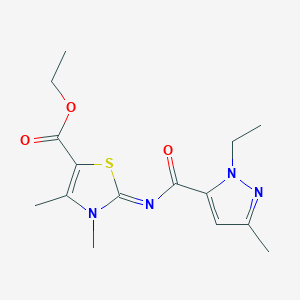
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)

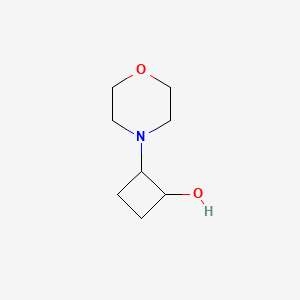


![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2846581.png)
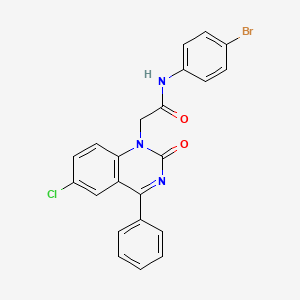
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)